Mesoporphyrin IX

描述

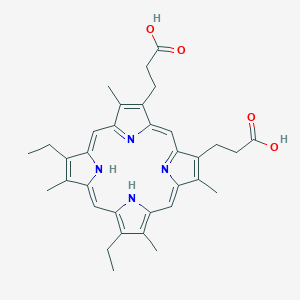

Mesoporphyrin IX is a member of the class of mesoporphyrins obtained by formal hydrogenation of the two vinyl groups in protoporphyrin.

科学研究应用

Biological Applications

1.1 G-Quadruplex DNA Recognition

N-methyl mesoporphyrin IX is renowned for its exceptional selectivity for G-quadruplex (GQ) DNA structures. GQs are non-canonical DNA configurations formed by guanine-rich sequences, implicated in critical biological processes such as genomic stability and cancer. NMM binds selectively to parallel GQ conformations, demonstrating a binding constant of approximately . This property allows NMM to stabilize these structures and has led to its use in developing biosensors for detecting small molecules, heavy metals, and proteins .

1.2 Probe for Biological Processes

NMM's ability to act as a fluorescent probe has been leveraged in studying the roles of GQs in biological systems. Its light-switch effect—where fluorescence increases upon binding to GQ DNA—enables real-time monitoring of DNA interactions . This characteristic has facilitated research into the dynamics of telomeric DNA and its implications in aging and cancer .

Analytical Chemistry Applications

2.1 Electrochemical Detection

Recent studies have utilized N-methyl this compound as an electrochemical probe for the detection of G-quadruplexes through cyclic voltammetry. This method provides a straightforward approach to recognizing nucleic acid structures, expanding the toolkit for electroanalytical methods in biochemical research . The electrochemical properties of NMM allow for sensitive detection of GQ formations, making it a valuable asset in nucleic acid studies.

2.2 Fluorescence-Based Assays

NMM's fluorescence properties have been exploited in various assay formats, including biosensors designed to detect specific biomolecules or environmental contaminants. For instance, NMM-GQ complexes have been utilized as biosensors for detecting adenosine triphosphate (ATP) and pesticides due to their high selectivity and sensitivity .

Photodynamic Therapy

3.1 Photodestruction Mechanism

Gallium this compound, a derivative of this compound, has been investigated for its dual functionality in photodynamic therapy (PDT). It disrupts iron metabolism while exhibiting photodynamic properties that can induce cell death upon light activation . This application highlights the potential of this compound compounds in therapeutic contexts, particularly in targeting cancer cells.

Case Studies

属性

CAS 编号 |

493-90-3 |

|---|---|

分子式 |

C34H38N4O4 |

分子量 |

566.7 g/mol |

IUPAC 名称 |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C34H38N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42) |

InChI 键 |

NCAJWYASAWUEBY-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C |

规范 SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C |

Key on ui other cas no. |

68938-72-7 493-90-3 |

相关CAS编号 |

68938-72-7 (di-hydrochloride) |

同义词 |

di-HCl of mesoporphyrin IX ferric mesoporphyrin mesoheme mesoporphyrin mesoporphyrin IX |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。